molecular formula C16H13NO4 B1206688 3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate CAS No. 90158-59-1

3-Methoxy-11-methyldibenz(b,f)oxazepine-8-carboxylate

Cat. No. B1206688
CAS RN: 90158-59-1
M. Wt: 283.28 g/mol
InChI Key: JTZGDJSJVQONAV-UHFFFAOYSA-N
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Patent
US04435391

Procedure details

A mixture of 1 g of ethyl 11-methyl-3-methoxydibenz-[b,f][1,4]oxazepine-8-carboxylate, 10 ml of methanol and 10 ml of 1 N aqueous sodium hydroxide was refluxed for 1 hour. After cooling, the mixture was neutralized with diluted hydrochloric acid, and the precipitating crystal was filtered off and recrystallized from methanol to give 0.84 g of 11-methyl-3-methoxydibenz[b,f][1,4]oxazepine-8-carboxylic acid. Yield 92%, m.p. 247° C. (with decomposition).
Name
ethyl 11-methyl-3-methoxydibenz-[b,f][1,4]oxazepine-8-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]2[CH:9]=[CH:10][C:11]([O:13][CH3:14])=[CH:12][C:7]=2[O:6][C:5]2[CH:15]=[CH:16][C:17]([C:19]([O:21]CC)=[O:20])=[CH:18][C:4]=2[N:3]=1.[OH-].[Na+].Cl>CO>[CH3:1][C:2]1[C:8]2[CH:9]=[CH:10][C:11]([O:13][CH3:14])=[CH:12][C:7]=2[O:6][C:5]2[CH:15]=[CH:16][C:17]([C:19]([OH:21])=[O:20])=[CH:18][C:4]=2[N:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 11-methyl-3-methoxydibenz-[b,f][1,4]oxazepine-8-carboxylate
Quantity
1 g
Type
reactant
Smiles
CC1=NC2=C(OC3=C1C=CC(=C3)OC)C=CC(=C2)C(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitating crystal was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(OC3=C1C=CC(=C3)OC)C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.